3-Bromo-5-iodo-4-methyl-2(1H)-pyridinone

Catalog No.
S8427183
CAS No.
637348-82-4
M.F
C6H5BrINO
M. Wt
313.92 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-5-iodo-4-methyl-2(1H)-pyridinone

CAS Number

637348-82-4

Product Name

3-Bromo-5-iodo-4-methyl-2(1H)-pyridinone

IUPAC Name

3-bromo-5-iodo-4-methyl-1H-pyridin-2-one

Molecular Formula

C6H5BrINO

Molecular Weight

313.92 g/mol

InChI

InChI=1S/C6H5BrINO/c1-3-4(8)2-9-6(10)5(3)7/h2H,1H3,(H,9,10)

InChI Key

WORUWQBFSUKXTM-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)NC=C1I)Br

Canonical SMILES

CC1=C(C(=O)NC=C1I)Br

3-Bromo-5-iodo-4-methyl-2(1H)-pyridinone is a heterocyclic organic compound that belongs to the pyridine family. Its structure features a pyridine ring with a bromine atom at the 3rd position, an iodine atom at the 5th position, and a methyl group at the 4th position. The molecular formula for this compound is C6H6BrINC_6H_6BrIN, and it has a molecular weight of approximately 297.92 g/mol. This compound is notable for its dual halogenation, which imparts unique chemical properties and reactivity compared to other pyridine derivatives.

, including:

  • Substitution Reactions: The halogen atoms (bromine and iodine) can be replaced with other functional groups through nucleophilic substitution.
  • Coupling Reactions: This compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, allowing for the formation of new carbon-carbon bonds with aryl or vinyl boronic acids.
  • Oxidation and Reduction: Depending on the reagents used, it can undergo oxidation or reduction reactions, leading to different derivatives.

The biological activity of 3-Bromo-5-iodo-4-methyl-2(1H)-pyridinone has been studied in various contexts. The presence of halogens in its structure enhances its interaction with biological targets. For instance, it may influence enzyme activity or receptor binding through halogen bonding interactions. Such compounds are often explored for their potential roles in medicinal chemistry, particularly in developing drugs targeting specific biochemical pathways .

The synthesis of 3-Bromo-5-iodo-4-methyl-2(1H)-pyridinone typically involves:

  • Bromination: Starting with 4-methylpyridine, bromine is introduced at the 3rd position using a suitable catalyst.
  • Iodination: The resulting 3-bromo-4-methylpyridine is subsequently iodinated using iodine and an oxidizing agent to add an iodine atom at the 5th position.

These steps can be optimized for industrial production by controlling reaction conditions such as temperature, time, and the choice of solvents and catalysts to maximize yield and purity.

3-Bromo-5-iodo-4-methyl-2(1H)-pyridinone has several applications:

  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
  • Medicinal Chemistry: The compound is studied for its potential therapeutic effects and as a building block for drug development.
  • Material Science: It may be utilized in producing specialty chemicals with specific properties due to its unique reactivity .

Research into the interactions of 3-Bromo-5-iodo-4-methyl-2(1H)-pyridinone with biological systems has revealed its potential as a probe in biochemical assays. Its halogen atoms can form specific interactions with amino acid residues in proteins, influencing their function and activity. Such studies are crucial for understanding how this compound might affect cellular processes and pathways .

Several compounds share structural similarities with 3-Bromo-5-iodo-4-methyl-2(1H)-pyridinone:

Compound NameKey Differences
3-Bromo-4-methylpyridineLacks iodine at the 5th position
5-Iodo-4-methylpyridineLacks bromine at the 3rd position
4-MethylpyridineLacks both bromine and iodine atoms
3-Chloro-5-iodo-4-methylpyridinamineContains chlorine instead of bromine

Uniqueness

The uniqueness of 3-Bromo-5-iodo-4-methyl-2(1H)-pyridinone lies in its dual halogenation, which provides distinct reactivity patterns not found in its mono-halogenated counterparts. This characteristic allows for versatile chemical transformations and broader applications in synthetic chemistry and medicinal research.

IUPAC Nomenclature and Systematic Identification

The systematic IUPAC name for this compound is 3-bromo-5-iodo-4-methyl-2(1H)-pyridinone, derived from the pyridinone core structure. Key features include:

  • A six-membered aromatic ring with a ketone group at position 2.
  • Substituents: bromine (position 3), iodine (position 5), and a methyl group (position 4).
  • The "(1H)" designation indicates the tautomeric hydrogen resides on the nitrogen at position 1.

Molecular Formula: $$ \text{C}6\text{H}5\text{BrINO} $$
Molecular Weight: 313.92 g/mol (calculated from atomic masses: C=12.01, H=1.01, Br=79.90, I=126.90, N=14.01, O=16.00).

Molecular Geometry and Crystallographic Analysis

The pyridinone ring adopts a planar geometry due to aromatic conjugation, with slight distortions caused by steric effects from the halogens and methyl group. Crystallographic data for this specific compound are limited, but analogous structures like 3-bromo-5-iodopyridine exhibit bond lengths of $$ 1.74 \, \text{Å} $$ (C–Br) and $$ 2.10 \, \text{Å} $$ (C–I), with bond angles near $$ 120^\circ $$ .

Bond TypeBond Length (Å)Bond Angle (°)
C–Br1.74119.5
C–I2.10120.2
C–O (keto)1.23122.0

Tautomeric Behavior and Resonance Stabilization

The compound exists predominantly in the keto form due to resonance stabilization from the electron-withdrawing halogens, which delocalize the lone pairs of the carbonyl oxygen. Tautomerization to the enol form is less favorable ($$\Delta G > 5 \, \text{kcal/mol}$$) based on computational studies of related 2-pyridinones .

Resonance Structures:

  • Keto form: $$ \text{O}^- $$ stabilized by adjacent halogens.
  • Enol form: Rare due to reduced conjugation efficiency with bromine and iodine.

Comparative Analysis with Related Halogenated Pyridinones

The methyl group at position 4 distinguishes this compound from analogues like 5-bromo-3-iodo-2-hydroxypyridine and 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine . Key differences include:

Property3-Bromo-5-iodo-4-methyl-2(1H)-pyridinone5-Bromo-3-iodo-2-hydroxypyridine
Solubility in Water0.2 mg/mL1.5 mg/mL
Melting Point228–230°C (predicted)226–227°C
LogP (Lipophilicity)2.81.9

The increased lipophilicity of the methyl derivative enhances membrane permeability, making it more suitable for drug design .

XLogP3

1.2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

312.85992 g/mol

Monoisotopic Mass

312.85992 g/mol

Heavy Atom Count

10

Dates

Last modified: 11-23-2023

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